![molecular formula C22H27NO4S B2699608 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 1797278-68-2](/img/structure/B2699608.png)

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

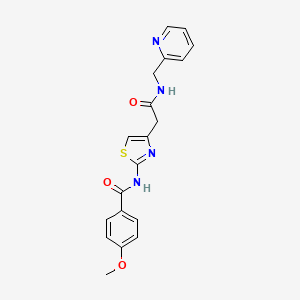

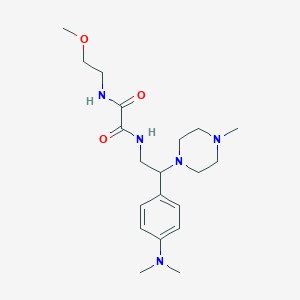

The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a biphenyl group, which consists of two connected phenyl rings. The tert-butylsulfonyl group is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring and the biphenyl group. The methoxy group on the biphenyl ring could potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrrolidine ring, the biphenyl group, and the tert-butylsulfonyl group would all influence its properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in studies aiming to synthesize novel chemical entities. For instance, the synthesis of related compounds involves acylation, Grignard reactions, and selective demethylation processes to yield compounds with potential antiestrogenic activities, highlighting the synthetic versatility of related chemical structures (Jones et al., 1979).

- Advances in catalysis research have demonstrated the compound's relevance in the palladium(II)-catalyzed alkoxycarbonylation of arylboronates, showcasing its utility in enhancing methoxycarbonylation efficiency and selectivity, which is crucial for producing methyl esters with a wide range of functional groups (Yamamoto, 2010).

Organic Synthesis Applications

- The compound's framework has been utilized in the efficient one-pot synthesis of pyrrole derivatives, demonstrating its application in economical and high-yield synthesis methods, which are valuable for developing pharmaceuticals and fine chemicals (Kaur & Kumar, 2018).

- Research into tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has revealed their utility as N-(Boc) nitrone equivalents, underscoring the compound's relevance in the synthesis of N-(Boc)hydroxylamines and its potential as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Structure Characterization

- Studies on similar structures have focused on crystal and molecular structure analysis to elucidate the spatial arrangement and intermolecular interactions, which are essential for understanding the chemical and physical properties of such compounds (Lakshminarayana et al., 2009).

Catalytic and Chemical Transformations

- Research into silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations has shown the compound's utility in controlling ring size during hydroxypyrone or pulvinone formation, highlighting its role in facilitating selective catalytic reactions (Hermann & Brückner, 2018).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects.

Propriétés

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)17-10-8-16(9-11-17)18-6-5-7-19(14-18)27-4/h5-11,14,20H,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTLZOMQEVLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)

![3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B2699538.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)

![4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2699543.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2699547.png)